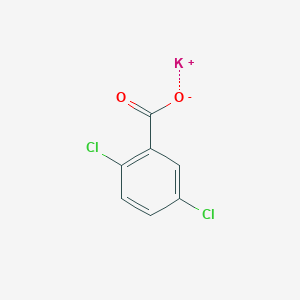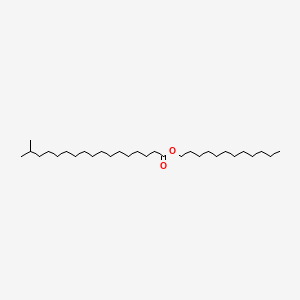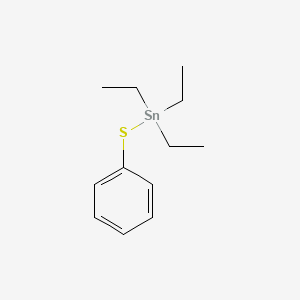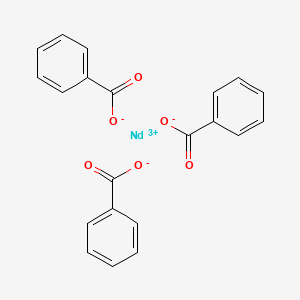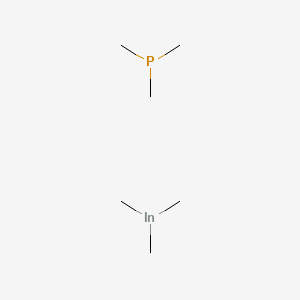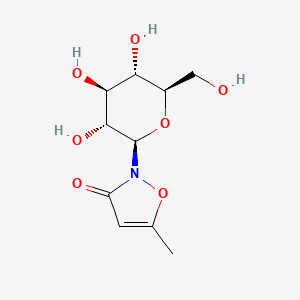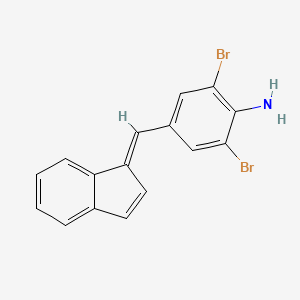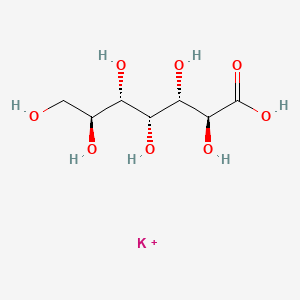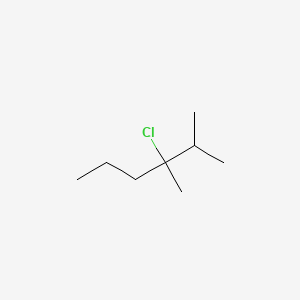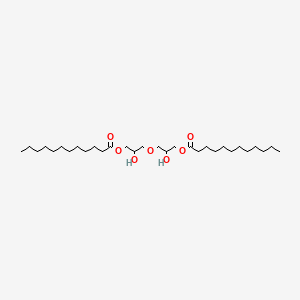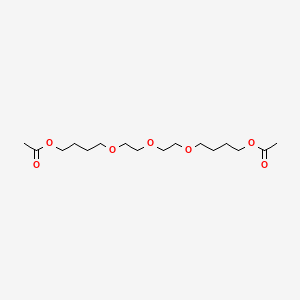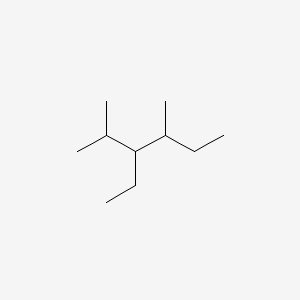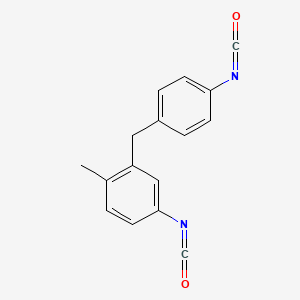
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is an organic compound with the molecular formula C16H12N2O2. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is of significant interest due to its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of amine groups to isocyanate groups. For instance, a solution of the primary amine in a suitable solvent like tetrahydrofuran (THF) is treated with triphosgene in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Safety measures are also critical due to the toxic nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Used in the formation of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the isocyanate groups.
Major Products Formed
The major products formed from reactions involving this compound include:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols to form polyurethanes.
Mechanism of Action
The mechanism of action of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate involves the high reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of stable carbamate and urea linkages. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of complex structures and materials .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a single isocyanate group attached to a phenyl ring.
4,4’-Methylenediphenyl diisocyanate (MDI): Contains two isocyanate groups attached to a diphenylmethane structure.
Toluene diisocyanate (TDI): Consists of two isocyanate groups attached to a toluene ring.
Uniqueness
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is unique due to its specific structure, which combines both benzyl and tolyl groups with isocyanate functionalities. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
Properties
CAS No. |
78062-15-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-isocyanato-2-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h2-7,9H,8H2,1H3 |
InChI Key |
OLUYDRJODDTVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


